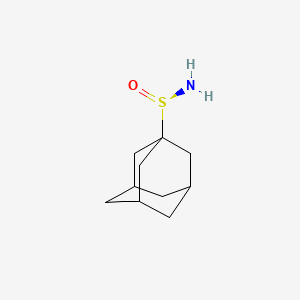

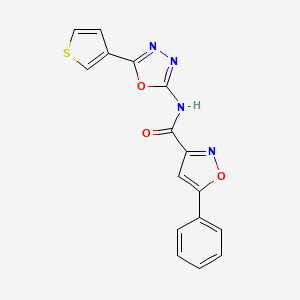

![molecular formula C27H27FN4O3S2 B3014284 2-[2-[4-(5-氟-1,2-苯并恶唑-3-基)哌啶-1-基]-2-氧代乙基]硫代-3-丙-2-烯基-5,6,7,8-四氢-[1]苯并噻吩并[2,3-d]嘧啶-4-酮 CAS No. 690647-02-0](/img/structure/B3014284.png)

2-[2-[4-(5-氟-1,2-苯并恶唑-3-基)哌啶-1-基]-2-氧代乙基]硫代-3-丙-2-烯基-5,6,7,8-四氢-[1]苯并噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The structure suggests the presence of multiple pharmacophoric elements, such as a benzoxazole, a piperidine ring, and a pyrimidinone moiety, which are often seen in drug design due to their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related thiazolopyrimidine derivatives has been described in the literature. For instance, a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized by reacting a thiazolopyrimidinone with various substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Similarly, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized through reactions with different reagents, such as phenacyl bromide derivatives, to yield compounds with potential biological activities . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups that are known to contribute to biological activity. The benzoxazole moiety is a heterocyclic compound that can provide a hydrogen bond acceptor domain, while the piperidine ring is a feature commonly found in central nervous system-active drugs due to its ability to cross the blood-brain barrier. The pyrimidinone core is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities .

Chemical Reactions Analysis

The compound likely undergoes typical chemical reactions associated with its functional groups. For example, the sulfanyl group could participate in nucleophilic substitution reactions, while the alkene moiety could be involved in addition reactions. The presence of a fluorine atom on the benzoxazole ring could influence the electronic properties of the molecule and affect its reactivity .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, we can infer from related structures that it may exhibit moderate solubility in polar organic solvents, and its stability could be influenced by the presence of the sulfanyl and alkene groups. The fluorine atom on the benzoxazole ring could increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties .

科学研究应用

抗菌和抗结核活性

一项研究合成了具有包含苯并恶唑部分的结构的新化合物,并评估了它们的抗菌、抗氧化和抗结核活性。这些化合物表现出广泛的活性,其中一些化合物与抗结核受体 H37R 显示出优异的对接评分,并显示出令人鼓舞的抗结核结果,突出了它们在抗菌和抗结核疗法中的潜力 (Fathima 等,2021 年)。

对癌细胞的抗增殖作用

合成了 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮 的新衍生物,并评估了它们对人癌细胞系的抗增殖作用。该系列中的化合物表现出不同程度的活性,其中一些显示出显着的效果,表明它们作为抗癌剂的潜力 (Mallesha 等,2012 年)。

缓蚀

一项研究利用量子化学计算和分子动力学模拟来研究哌啶衍生物在铁上的缓蚀性能。研究结果表明,这些化合物表现出显着的抑制效率,这可能有利于在各种工业应用中保护铁表面 (Kaya 等,2016 年)。

杀菌活性

研究表明,含有苯并恶唑部分的氨基噻唑化合物对植物病原真菌的杀菌活性很有希望。具体来说,一些合成的化合物对辣椒疫霉(一种引起多种植物病害的病原体)表现出显着的活性,表明它们在农业中的潜在用途 (Choi 等,2010 年)。

未来方向

The compound and its derivatives could be further explored for their potential biological activities. The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

属性

IUPAC Name |

2-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN4O3S2/c1-2-11-32-26(34)23-18-5-3-4-6-21(18)37-25(23)29-27(32)36-15-22(33)31-12-9-16(10-13-31)24-19-14-17(28)7-8-20(19)35-30-24/h2,7-8,14,16H,1,3-6,9-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEAYYSKWYLNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F)SC6=C2CCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

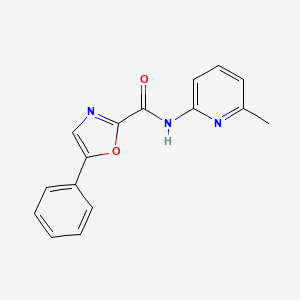

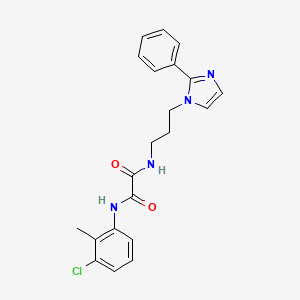

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

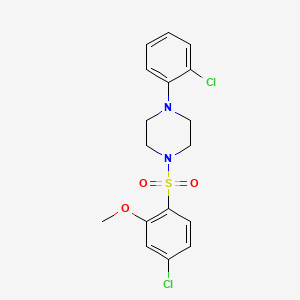

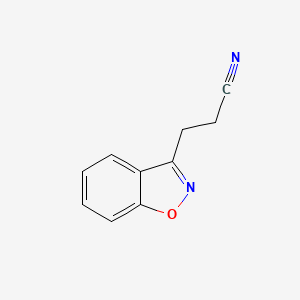

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

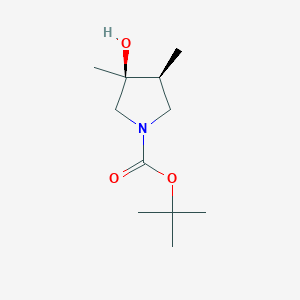

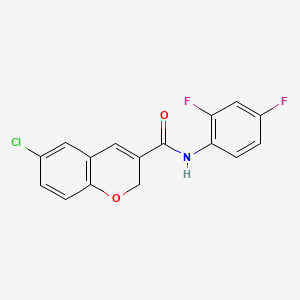

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)

![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)

![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)